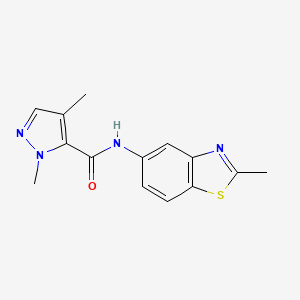![molecular formula C16H19N7O2S B6581111 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine CAS No. 1070862-13-3](/img/structure/B6581111.png)
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents cancer cell proliferation and spread by targeting specific proteins . The compound shows potent anticancer activity, with an IC50 value indicating its potency compared to the reference drug Erlotinib .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to a decrease in tumor cell proliferation and spread .
Pharmacokinetics
The potency of the compound suggests that it may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a significant reduction in cancer cell proliferation and spread . This is evidenced by its potent anticancer activity, as demonstrated by its low IC50 value .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides under specific conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperature, and pressure settings to facilitate the chemical reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Triazolo[4,5-d]pyrimidines
Pyrimido[4,5-d]triazolo[1,2-a]pyrimidines
Uniqueness: 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
7-(4-benzylsulfonylpiperazin-1-yl)-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-21-15-14(19-20-21)16(18-12-17-15)22-7-9-23(10-8-22)26(24,25)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUQGQWHZICEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581028.png)
![N-(3-chloro-4-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581039.png)
![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6581045.png)
![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6581051.png)
![N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6581061.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6581069.png)
![7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581076.png)
![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581084.png)
![1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6581098.png)
![N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B6581104.png)
![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
